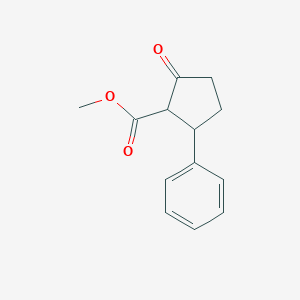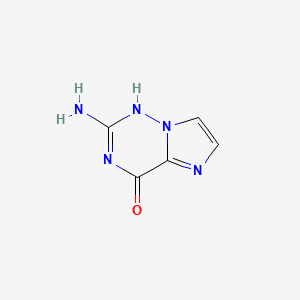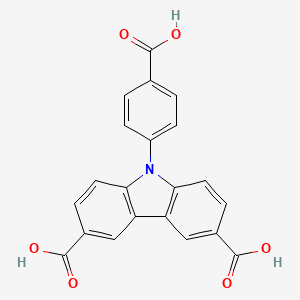
9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid
Übersicht
Beschreibung
9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid is a useful research compound. Its molecular formula is C21H13NO6 and its molecular weight is 375.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
- A high-yielding synthesis method for 9H-carbazole-3,6-dicarboxylic acid has been developed, making it a versatile and tunable organic building block in material science, medicinal, and supramolecular chemistry (Weseliński et al., 2014).
Bacterial Biotransformation
- Research on biphenyl-utilizing bacteria shows their ability to produce hydroxylated 9H-carbazole metabolites, revealing potential pharmacological applications for derivatives of 9H-carbazole (Waldau et al., 2009).
Photophysical Properties
- Derivatives of 3,6-Diphenyl-9-hexyl-9H-carbazole, including those with electron-withdrawing groups, exhibit significant shifts in absorption and emission spectra, indicating potential use in organic light-emitting diodes (Kremser et al., 2008).
Biomedical Applications
- The metabolism and transformation of various 9H-carbazole derivatives by bacterial strains suggest a range of biomedical applications due to their pharmacological potential (Waldau et al., 2009).
Dyes and Photosensitizers
- Carbazole-based dyes containing aldehyde and cyanoacetic acid groups demonstrate potential as dyes or photosensitizers, with coplanar-conjugated molecular structures and specific UV absorption peaks (Abro et al., 2017).
Electrophosphorescence
- Carbazole-based materials with nonconjugated substitutions have been studied for use in organic blue electrophosphorescence, highlighting their high triplet energies and electrochemical stability (Tsai et al., 2009).
Coordination Polymers
- Zinc(II) metal-organic frameworks synthesized from 9H-carbazole-2,7-dicarboxylic acid show unique structural features and fluorescent properties, indicating potential applications in material science (Yi et al., 2013).
Antimicrobial Activities
- Derivatives of 9H-carbazole have been synthesized and tested as antimicrobial agents, highlighting the versatility of the carbazole scaffold in medicinal chemistry (Salih et al., 2016).
Eigenschaften
IUPAC Name |
9-(4-carboxyphenyl)carbazole-3,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO6/c23-19(24)11-1-5-14(6-2-11)22-17-7-3-12(20(25)26)9-15(17)16-10-13(21(27)28)4-8-18(16)22/h1-10H,(H,23,24)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBLZMYPTHYXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C3=C(C=C(C=C3)C(=O)O)C4=C2C=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dichloro-6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8246435.png)


![4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B8246454.png)
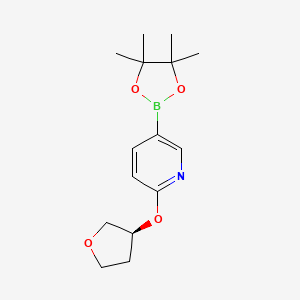

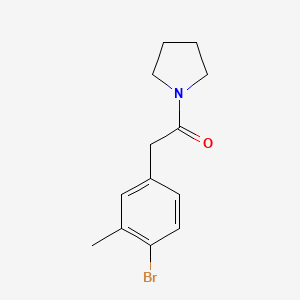

![5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8246497.png)
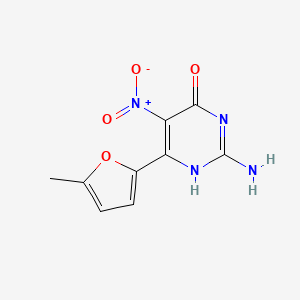
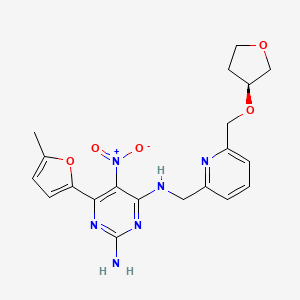
![tert-butyl 3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B8246510.png)
